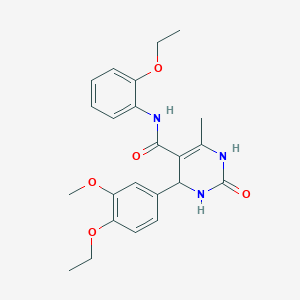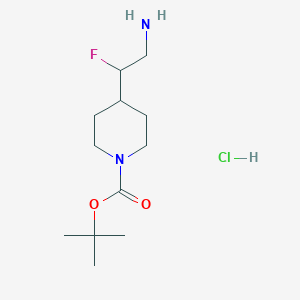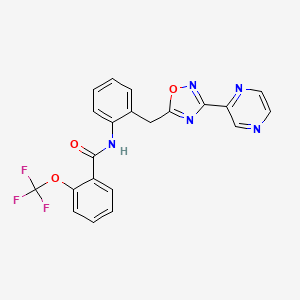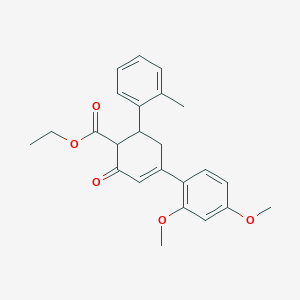![molecular formula C13H13NO2 B2687578 (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 862845-54-3](/img/structure/B2687578.png)
(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one, also known as CHIP, is a novel organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. CHIP has been found to have a number of unique properties, including the ability to act as a catalyst for a variety of chemical reactions and to modulate the activity of biochemical pathways. This compound has been extensively studied for its potential applications in drug discovery, therapeutic treatments, and laboratory experiments.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
One application of compounds related to (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is in organic synthesis and chemical reactions. For example, 1,4,5,8-Naphthalene bisimides, which share structural similarities, can react as dipolarophiles with in situ formed azomethine ylides. This process involves double 1,3-dipolar cycloaddition followed by unique ring rearrangement, leading to the formation of hexacyclic products. These reactions have been rationalized based on density functional theory (DFT) calculations, indicating the compound's potential in developing new heterocyclic skeletons with applications in material science and organic chemistry (Gryko et al., 2010).
Antiprotozoal and Cytotoxic Activities
Compounds with the naphthalene moiety have shown potential in antiprotozoal and cytotoxic activities. Research on naphthalene derivatives from Diospyros assimilis revealed moderate inhibition against protozoan parasites such as T. brucei, T. cruzi, and L. donovani, and displayed cytotoxicity towards rat skeletal myoblasts. This suggests potential applications in developing treatments against protozoan infections and cancer research (Ganapaty et al., 2006).
Atmospheric Chemistry and Environmental Science
The study of naphthalene and its derivatives is crucial in atmospheric chemistry and environmental science. Naphthalene and its alkyl derivatives undergo gas-phase reactions with hydroxyl radicals, leading to ring-opened dicarbonyls and other oxidation products. This has implications for understanding the atmospheric fate of polycyclic aromatic hydrocarbons (PAHs) and designing strategies to mitigate air pollution (Wang et al., 2007).
Fluorescence and Chemosensor Applications
Naphthalene derivatives have been explored for their fluorescent properties and potential as chemosensors. A Schiff-base compound featuring two naphthalene units demonstrated high selectivity and sensitivity for detecting Zn(2+) ions, with applications in chemical sensing and molecular logic gates. This highlights the compound's utility in developing fluorescent chemosensors for metal ions, with potential applications in environmental monitoring and bioimaging (Azadbakht & Keypour, 2012).
Propriétés
IUPAC Name |
(2E)-2-hydroxyimino-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(13)14-16/h5-6,16H,1-4,7H2/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXQKSLQJHTNCR-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(CC(=NO)C3=O)C=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=CC3=C(C/C(=N\O)/C3=O)C=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B2687495.png)


![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)
![2-cyclopentyl-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2687504.png)

![6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)

![(2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide](/img/structure/B2687514.png)

![1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2687517.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2687518.png)